Superior 5-HT2A Receptor Affinity of the (S)-Enantiomer vs. Racemate
The (S)-enantiomer of 2-(2,5-dimethoxyphenyl)pyrrolidine exhibits a 12-fold higher affinity for the 5-HT2A serotonin receptor compared to its racemic form. This finding underscores the critical importance of stereochemistry for target engagement in this chemical series [1].
| Evidence Dimension | Binding Affinity for 5-HT2A Receptor |
|---|---|
| Target Compound Data | 12-fold higher affinity (relative quantification) |
| Comparator Or Baseline | Racemic 2-(2,5-dimethoxyphenyl)pyrrolidine |
| Quantified Difference | 12-fold increase in affinity for the (S)-enantiomer |
| Conditions | Crystallography study reported in Nature Chemistry (2023) [1] |
Why This Matters
This 12-fold affinity difference demonstrates that using the racemate would require a significantly higher concentration to achieve the same target engagement, potentially leading to off-target effects and misinterpretation of structure–activity relationship (SAR) studies.
- [1] Kuujia.com. (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine (CAS 1213052-20-0) Product Information. Retrieved April 21, 2026. View Source
